molecular formula C19H16N2O2 B5183631 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid

3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid

Cat. No. B5183631
M. Wt: 304.3 g/mol
InChI Key: VKOYKKRRVGLIMR-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, also known as MPAA, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In cancer cells, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation. In inflammation, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to inhibit the production of inflammatory cytokines, which are signaling molecules involved in the immune response.
Biochemical and Physiological Effects:
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In inflammation, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to reduce the production of reactive oxygen species, which are molecules involved in oxidative stress. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to enhance plant growth by increasing the uptake of nutrients and improving photosynthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields such as pharmaceuticals, materials science, and agriculture. However, one limitation is its high cost, which may limit its use in certain experiments.

Future Directions

There are many future directions for the research and application of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. In pharmaceuticals, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be further studied for its potential use in the treatment of various diseases such as cancer and inflammation. In materials science, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be used to synthesize new polymers with desired properties such as biodegradability and conductivity. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be used to develop new fertilizers and plant growth regulators to improve crop yield and quality.
In conclusion, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is a compound with potential applications in various fields such as pharmaceuticals, materials science, and agriculture. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is believed to involve the inhibition of enzymes and signaling pathways. 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are many future directions for the research and application of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, which could lead to new discoveries and innovations.

Synthesis Methods

The synthesis of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid involves the reaction of 4-methylacetophenone, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. This method has been optimized to improve the yield and purity of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid.

Scientific Research Applications

3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been studied for its potential use in various fields such as pharmaceuticals, materials science, and agriculture. In pharmaceuticals, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In materials science, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been used as a monomer to synthesize polymers with desired properties. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to enhance plant growth and improve crop yield.

properties

IUPAC Name

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOYKKRRVGLIMR-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.